molecular formula C23H28ClN3O6 B503973 ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B503973
M. Wt: 477.9g/mol
InChI Key: UXAOFQXHRMBQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoate ester, a morpholine ring, and a chlorinated phenyl group.

Preparation Methods

The synthesis of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzylamine with ethyl 2-(morpholin-4-yl)benzoate under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: This compound shares a similar benzoate ester structure but differs in the substituents on the phenyl ring and the presence of a carbothioyl group.

    N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound has a different core structure but shares some functional groups with the target compound.

Properties

Molecular Formula

C23H28ClN3O6

Molecular Weight

477.9g/mol

IUPAC Name

ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28ClN3O6/c1-3-32-23(29)17-12-16(4-5-19(17)27-6-8-31-9-7-27)26-13-15-10-18(24)22(20(11-15)30-2)33-14-21(25)28/h4-5,10-12,26H,3,6-9,13-14H2,1-2H3,(H2,25,28)

InChI Key

UXAOFQXHRMBQHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)N3CCOCC3

Origin of Product

United States

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